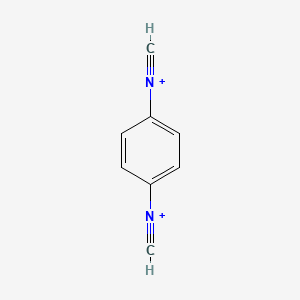
Scandium acetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium acetate hydrate is an inorganic compound with the chemical formula
Sc(CH3COO)3⋅xH2O
. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is notable for its use in various scientific and industrial applications due to its unique properties and reactivity.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scandium acetate hydrate can be synthesized by reacting scandium hydroxide or scandium oxide with acetic acid. The general reaction is as follows:
Sc(OH)3+3CH3COOH→Sc(CH3COO)3+3H2O
Alternatively, scandium oxide can be used:
Sc2O3+6CH3COOH→2Sc(CH3COO)3+3H2O
Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled reaction of scandium oxide with acetic acid under specific temperature and pressure conditions to ensure high yield and purity. The resulting solution is then crystallized to obtain the hydrated form.
Analyse Des Réactions Chimiques
Types of Reactions: Scandium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Reduction: It can be reduced under specific conditions to yield elemental scandium.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: High temperatures are typically required to decompose this compound into scandium oxide.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligands such as chloride ions (Cl-) can replace acetate groups in the presence of suitable solvents and conditions.
Major Products:
Scandium oxide (Sc2O3): Formed upon oxidation.
Elemental scandium (Sc): Obtained through reduction.
Scandium chloride (ScCl3): Produced via substitution reactions.
Applications De Recherche Scientifique
Scandium acetate hydrate is utilized in various fields due to its versatile properties:
Chemistry: Used as a precursor for synthesizing other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential in biological imaging and as a component in certain biomaterials.
Medicine: Explored for its use in radiopharmaceuticals and cancer treatment due to its unique radiological properties.
Industry: Employed in the production of high-performance materials, such as scandium-aluminum alloys, which are used in aerospace and sporting goods.
Mécanisme D'action
The mechanism by which scandium acetate hydrate exerts its effects depends on the specific application. In catalysis, scandium ions can coordinate with reactants, facilitating various chemical transformations. In biological systems, scandium ions can interact with biomolecules, potentially altering their structure and function. The exact molecular targets and pathways involved vary widely based on the context of use.
Comparaison Avec Des Composés Similaires
Scandium acetate hydrate can be compared with other metal acetates and scandium compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its specific coordination chemistry and the properties imparted by the scandium ion. Its solubility, reactivity, and ability to form stable complexes make it particularly valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H14O7Sc |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
acetic acid;scandium;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
Clé InChI |
NAXGMQHCOOEQLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)




![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)



